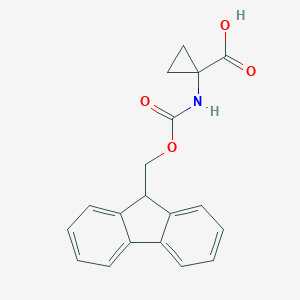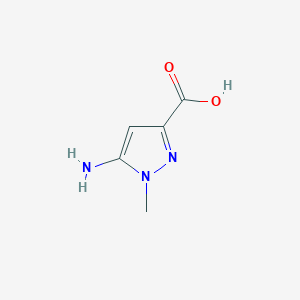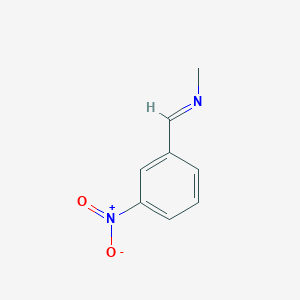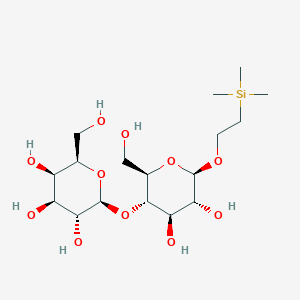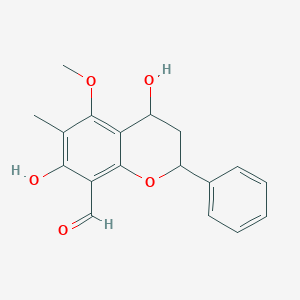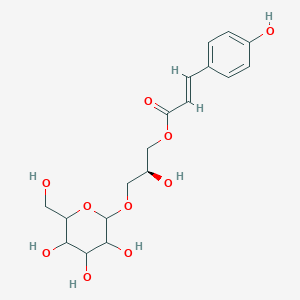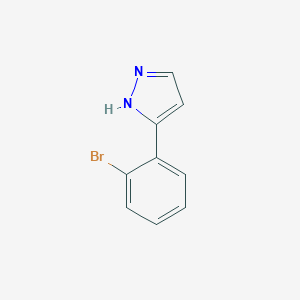
3-(2-bromophenyl)-1H-pyrazole
Descripción general
Descripción
3-(2-bromophenyl)-1H-pyrazole is an organic compound belonging to the pyrazole family. It is an aromatic heterocyclic compound with a five-membered ring structure containing four nitrogen atoms and one carbon atom. Pyrazoles have a wide range of applications in the field of medicinal chemistry and are used as building blocks for the synthesis of various compounds with potential therapeutic applications. Pyrazoles have been used as inhibitors of enzymes, such as cyclooxygenase and aromatase, and as modulators of G-protein coupled receptors, among other uses. This compound is a valuable intermediate in the synthesis of many other compounds and has been used in a variety of studies.
Aplicaciones Científicas De Investigación
Organometallic Chemistry : Cano et al. (1997) synthesized novel pyrazoles with 3-[4-phenoxyphenyl] and 3-[4-butoxyphenyl] substituents, which are relevant in the field of rhodium chemistry (Cano et al., 1997).
Biomedical Applications : Ryzhkova et al. (2020) identified a synthesized compound as promising for regulating inflammatory diseases, indicating its potential in biomedical applications (Ryzhkova, Ryzhkov, & Elinson, 2020).
Cancer Research : Srour et al. (2018) found that new 1,3,4-trisubstituted pyrazoles exhibited significant anti-cancer activity against various human cancer cell lines (Srour, Fahmy, Khater, El‐Manawaty, & Shalaby, 2018).
Photonic and Electronic Devices : Kumbar et al. (2018) noted the importance of chromen-2-one of pyrazoline tetrazole derivatives in photonic and electronic devices (Kumbar et al., 2018).
Organic Synthesis : Yang et al. (2013) developed a Cu-catalyzed Sonogashira-type coupling of 3-(2-bromophenyl)pyrazoles with terminal alkynes for the construction of the pyrazolo[5,1-a]isoquinoline skeleton (Yang, Ren, Wang, Shi, & Wu, 2013).
Crystallography and Photophysics : Loh et al. (2013) conducted synthesis and crystal structure studies on several pyrazole compounds including 3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde and others (Loh, Quah, Chia, Fun, Sapnakumari, Narayana, & Sarojini, 2013).
Chemical Synthesis and Tautomerism : Trofimenko et al. (2007) focused on the structure and tautomerism of 4-bromo substituted 1H-pyrazoles (Trofimenko, Yap, Jové, Claramunt, García, María, Alkorta, & Elguero, 2007).
Mecanismo De Acción
The mechanism of action of “3-(2-bromophenyl)-1H-pyrazole” would depend on its specific biological or chemical activity. For example, many brominated aromatic compounds are known to be biologically active, and their mechanisms of action often involve interactions with proteins or other biological macromolecules .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
5-(2-bromophenyl)-1H-pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2/c10-8-4-2-1-3-7(8)9-5-6-11-12-9/h1-6H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDHTYVJAQNZWTD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=NN2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20370833 | |
| Record name | 3-(2-Bromophenyl)pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20370833 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
114382-20-6 | |
| Record name | 3-(2-Bromophenyl)pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20370833 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





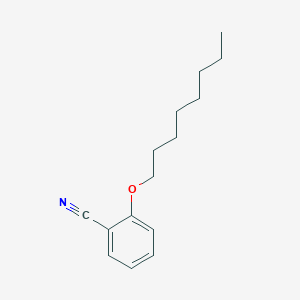
![n4-Benzo[1,3]dioxol-5-ylmethyl-6-chloro-pyrimidine-2,4-diamine](/img/structure/B40380.png)
